5alpha-Ergost-8(14)-ene

Descripción general

Descripción

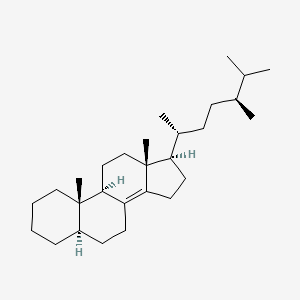

5alpha-Ergost-8(14)-ene is a sterol derivative belonging to the class of organic compounds known as ergosterols and derivatives. It is a naturally occurring compound found in the cell membranes of fungi and some protists. Ergosterols play a crucial role in maintaining cell membrane integrity and fluidity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Ergost-8(14)-ene typically involves the modification of ergosterol. One common method starts with ergosterol acetate, which is converted into (22E)-3beta-acetoxy-5alpha-ergosta-8(14),22-dien-15-one through a series of reactions. This process involves three stages and achieves an overall yield of 32% .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of ergosterol from natural sources, followed by chemical modification to obtain the desired compound. The specific conditions and reagents used in these processes can vary depending on the desired purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

5alpha-Ergost-8(14)-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or alcohols, while reduction can yield various hydrocarbon derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Complex Molecules

5alpha-Ergost-8(14)-ene serves as a critical precursor in the synthesis of various complex organic molecules. Its structure allows for modifications that lead to the development of new chemical entities, making it valuable in synthetic organic chemistry. For instance, acetylation processes can transform this compound into derivatives that exhibit distinct chemical properties and functionalities.

Reactivity and Transformations

The compound is known to undergo several chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these transformations include:

- Oxidation : Potassium permanganate and chromium trioxide are typically employed to oxidize this compound into various oxidized derivatives.

- Reduction : Sodium borohydride is a common reducing agent that can convert the compound into reduced forms.

- Substitution : The acetate group can be replaced with other functional groups through nucleophilic substitution reactions facilitated by reagents like sodium methoxide.

Biological Applications

Cell Membrane Structure and Function

In biological research, this compound is studied for its role in cell membrane integrity and function. It is integral to understanding cholesterol metabolism and its effects on cellular processes. The compound's interaction with cellular membranes can influence enzyme activities involved in sterol metabolism, particularly HMG-CoA reductase, which is crucial for cholesterol biosynthesis.

Therapeutic Potential

The compound exhibits promising therapeutic properties. Research indicates that derivatives of this compound possess anti-inflammatory and cholesterol-lowering effects. Studies have highlighted its potential use in developing pharmaceuticals targeting conditions related to cholesterol dysregulation . Notably, a study on a derivative showed high toxicity against MCF-7 human mammary gland carcinoma cells, suggesting potential anticancer applications .

Industrial Applications

Production of Sterol-Based Products

In industrial settings, this compound is utilized in manufacturing various sterol-based products. Its applications extend to cosmetics and dietary supplements, where it contributes to formulations aimed at enhancing health and wellness. The compound's unique properties make it suitable for developing products that leverage its biological activity.

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Activity Study : A derivative of this compound was tested on MCF-7 cells, revealing significant cytotoxicity and suggesting a pathway for developing new cancer therapies .

- Cholesterol Regulation Research : Studies have shown that ergostane derivatives can regulate cholesterol biosynthesis in Hep G2 cells, highlighting their potential use as therapeutic agents for hypercholesterolemia .

- Biosynthetic Pathway Exploration : Research into the biosynthetic pathways involving this compound has provided insights into its metabolic roles within various organisms, particularly fungi .

Mecanismo De Acción

The mechanism of action of 5alpha-Ergost-8(14)-ene involves its incorporation into cell membranes, where it helps maintain membrane integrity and fluidity. It interacts with various molecular targets, including enzymes involved in sterol biosynthesis and metabolism. These interactions can affect cellular processes such as membrane permeability and signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

Ergosterol: A precursor to 5alpha-Ergost-8(14)-ene, found in fungal cell membranes.

Cholesterol: A structurally similar sterol found in animal cell membranes.

Stigmasterol: A plant sterol with a similar structure and function.

Uniqueness

This compound is unique due to its specific structure and the presence of a double bond at the 8(14) position. This structural feature distinguishes it from other sterols and contributes to its specific biological and chemical properties.

Actividad Biológica

5alpha-Ergost-8(14)-ene, a sterol compound, is of significant interest in biological research due to its structural uniqueness and potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, effects on cell metabolism, and potential medicinal uses.

Chemical Structure and Properties

This compound is characterized by a specific double bond at the 8(14) position, which distinguishes it from other sterols. This structural feature contributes to its unique biological properties and interactions within cellular environments.

The biological activity of this compound is primarily mediated through its interaction with cellular membranes and various metabolic pathways. Notably, it influences cholesterol metabolism by modulating the activity of enzymes such as HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This modulation can lead to altered cholesterol levels and impact cellular processes related to membrane fluidity and integrity.

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit antiproliferative effects on cancer cell lines. For instance, studies have shown that certain synthesized derivatives demonstrate cytotoxicity against human breast carcinoma cells (MCF-7) with a TC50 value of approximately 0.4 μM after 48 hours of incubation in serum-free medium .

Table 1: Cytotoxicity Data

| Compound | Cell Line | TC50 (μM) |

|---|---|---|

| (22R,23R)-3β-hydroxy-22,23-epoxy-5α-ergost-8(14)-en-15-one | MCF-7 | 0.4 ± 0.1 |

| This compound derivative | HeLa | TBD |

Case Studies

- Study on Pyrrosia piloselloides Extracts : A study investigated the antiproliferative effects of methanol extracts from Pyrrosia piloselloides, which contained several sterols including derivatives of this compound. The methanol extract exhibited an IC50 value of 16.25 µg/mL against HeLa cells, indicating significant antiproliferative activity .

- Synthesis and Toxicity Testing : Another study focused on synthesizing derivatives of this compound and evaluating their toxicity against various cancer cell lines. The results indicated that modifications to the sterol structure could enhance its cytotoxic properties, suggesting potential for drug development .

Potential Therapeutic Applications

The unique biological activities of this compound derivatives suggest several therapeutic applications:

- Cholesterol-Lowering Agents : By modulating cholesterol biosynthesis pathways, these compounds may serve as effective treatments for hypercholesterolemia.

- Anticancer Agents : The demonstrated cytotoxic effects against various cancer cell lines highlight the potential for developing new anticancer therapies based on this compound.

Propiedades

IUPAC Name |

(5R,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEPHKGUAQDHOE-BIFNGEDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623426 | |

| Record name | (5alpha)-Ergost-8(14)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6673-69-4 | |

| Record name | (5alpha)-Ergost-8(14)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.